Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone
Description
Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrimidine core, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antitumor agents .
Properties
IUPAC Name |
furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12-4-5-22-15(19-12)13(11-18-22)16(23)20-6-8-21(9-7-20)17(24)14-3-2-10-25-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARJPCLQEWVRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is then functionalized to introduce the furan and piperazine groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The compound may also interact with specific receptors, modulating signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring that have diverse applications in medicinal chemistry.
Piperazine derivatives: Known for their pharmacological properties and used in various therapeutic agents.
Uniqueness
Furan-2-yl-[4-(5-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone is unique due to its combination of the furan, pyrazolo[1,5-a]pyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
